2-(2-Bromophenyl)cyclohexane-1-thione
Description
2-(2-Bromophenyl)cyclohexane-1-thione is an organosulfur compound featuring a cyclohexane ring substituted with a bromophenyl group at the 2-position and a thione (C=S) functional group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.
Properties
CAS No. |
823787-34-4 |
|---|---|
Molecular Formula |
C12H13BrS |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
2-(2-bromophenyl)cyclohexane-1-thione |
InChI |
InChI=1S/C12H13BrS/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2 |
InChI Key |
PLDSMGWHASFIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=S)C(C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)cyclohexane-1-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted cyclohexane derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
2-(2-Bromophenyl)cyclohexane-1-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)cyclohexane-1-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Effects
2-(2-Chlorophenyl)cyclohexan-1-one
- Structure : Replaces the thione group with a ketone (C=O) and chlorine instead of bromine.
- Key Differences :
- The ketone group is less polarizable than the thione, reducing hydrogen-bond acceptor strength.
- Chlorine’s smaller atomic radius and lower electron-withdrawing capacity compared to bromine may result in weaker electronic effects on the aromatic ring.
- Applications: Used in medicinal chemistry for its role as a synthetic intermediate, though its biological activity is less pronounced than sulfur-containing analogs .
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane
- Structure : Contains a bromomethyl group and ether substituents but lacks the thione moiety.
- Key Differences: Ether groups enhance solubility but reduce reactivity compared to thiones.
2-((4-Bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione
- Structure : Shares a bromophenyl and sulfur-containing group but incorporates a dione core.
- Key Differences: The dione structure increases acidity (α-hydrogens), enabling enolate formation, which is absent in the thione analog. The thioether group (C-S-C) lacks the reactivity of the thione (C=S), which can act as a ligand in metal coordination .
Physicochemical Properties
- Solubility : Thiones generally exhibit lower solubility in polar solvents than ketones or ethers due to reduced hydrogen-bonding capacity.
- Stability : The thione group may confer greater thermal stability compared to ethers or amines, as sulfur’s electronegativity stabilizes the molecular framework .
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